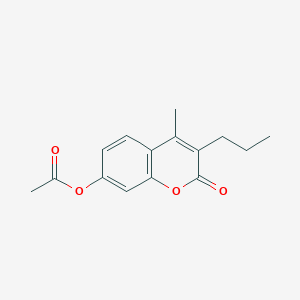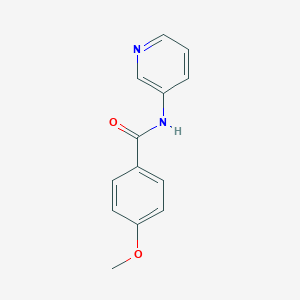
4-Methoxy-N-pyridin-3-yl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-pyridin-3-yl-benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-pyridin-3-yl-benzamide involves the inhibition of PARP, which is an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on damaged DNA. This process recruits other DNA repair proteins to the damaged site, leading to the repair of DNA. However, excessive activation of PARP can lead to the depletion of cellular NAD+ and ATP, resulting in cell death. 4-Methoxy-N-pyridin-3-yl-benzamide inhibits PARP by binding to its catalytic domain, preventing the synthesis of PAR chains and leading to the death of cancer cells.
Biochemische Und Physiologische Effekte
4-Methoxy-N-pyridin-3-yl-benzamide has been shown to have several biochemical and physiological effects in animal models. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can induce DNA damage and cell death in cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to reduce oxidative stress and inflammation in animal models, suggesting its potential applications in neuroprotection and inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-N-pyridin-3-yl-benzamide has several advantages and limitations for lab experiments. One of the main advantages of 4-Methoxy-N-pyridin-3-yl-benzamide is its potent inhibitory activity against PARP, making it a valuable tool for studying DNA repair mechanisms and cancer biology. However, 4-Methoxy-N-pyridin-3-yl-benzamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should carefully optimize the concentration and delivery method of 4-Methoxy-N-pyridin-3-yl-benzamide in their experiments.
Zukünftige Richtungen
4-Methoxy-N-pyridin-3-yl-benzamide has several potential future directions for research. One area of research is the development of more potent and selective PARP inhibitors that can be used in cancer therapy. Another area of research is the investigation of the role of PARP in other biological processes, such as inflammation and neurodegeneration. Furthermore, the development of new delivery methods for 4-Methoxy-N-pyridin-3-yl-benzamide, such as nanoparticles or liposomes, could improve its solubility and reduce its potential toxicity.
Synthesemethoden
The synthesis of 4-Methoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-methoxy-3-nitropyridine with 3-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Methoxy-N-pyridin-3-yl-benzamide as a white crystalline solid. The yield of 4-Methoxy-N-pyridin-3-yl-benzamide can be optimized by controlling the reaction conditions, such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in various research fields, including cancer therapy, neuroprotection, and inflammation. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can block the repair of damaged DNA, leading to the death of cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
14547-78-5 |
|---|---|
Produktname |
4-Methoxy-N-pyridin-3-yl-benzamide |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
UZFNEWHJUPYYSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Andere CAS-Nummern |
14547-78-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



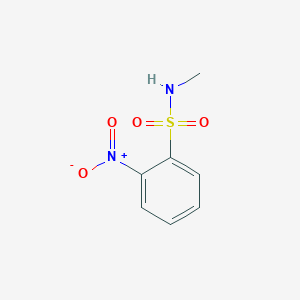
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
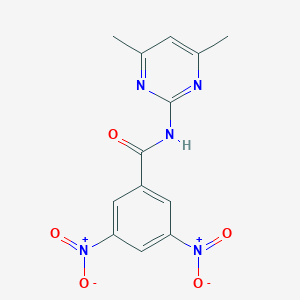
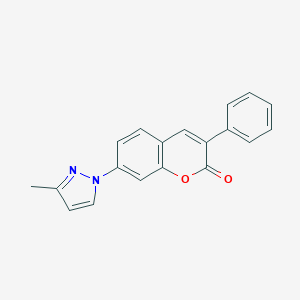
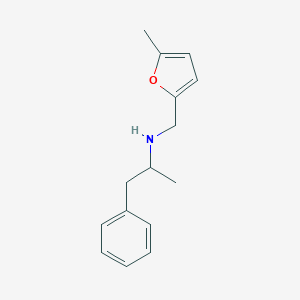
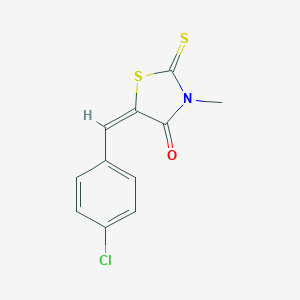

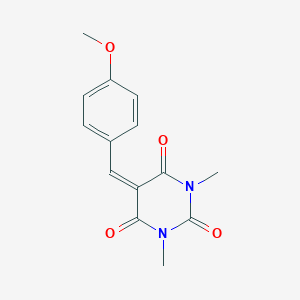
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
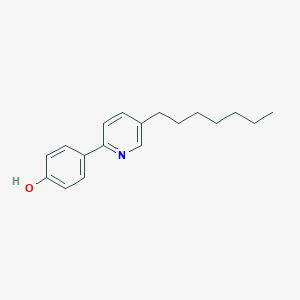
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
